molecular formula C13H8FNO5 B6391714 5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid CAS No. 1261906-97-1

5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6391714
CAS No.: 1261906-97-1
M. Wt: 277.20 g/mol
InChI Key: UTVJQDBNTHXPLV-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid is a carboxylic acid derivative that has gained attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a carboxyl group, a fluorine atom, and a hydroxyl group attached to a nicotinic acid backbone. Its molecular formula is C13H8FNO4, and it has a molecular weight of 261.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Fluorination: Substitution of the diazonium group with a fluorine atom.

    Carboxylation: Introduction of the carboxyl group.

    Hydroxylation: Addition of a hydroxyl group to the nicotinic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxyl groups to alcohols.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 5-(5-Carboxy-2-fluorophenyl)-6-oxonicotinic acid.

    Reduction: Formation of 5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinol.

    Substitution: Formation of 5-(5-Carboxy-2-methoxyphenyl)-6-hydroxynicotinic acid.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid has extensive applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, leading to conformational changes that affect their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    5-(5-Carboxy-2-fluorophenyl)nicotinic acid: Similar structure but lacks the hydroxyl group.

    5-(5-Carboxy-2-fluorophenyl)-2-fluorobenzoic acid: Contains an additional fluorine atom on the benzoic acid ring.

Uniqueness

5-(5-Carboxy-2-fluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of both a hydroxyl group and a fluorine atom on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-10-2-1-6(12(17)18)3-8(10)9-4-7(13(19)20)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVJQDBNTHXPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687898
Record name 5-(5-Carboxy-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-97-1
Record name 5-(5-Carboxy-2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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